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Introduction
Photochemical uncaging is a powerful technique that provides precise spatial and temporal

control over the release of bioactive molecules. By rendering a molecule of interest biologically

inert with a photolabile "caging" group, researchers can trigger its release at a specific time and

location using a focused light source. This method is invaluable for studying dynamic cellular

processes, mapping neuronal circuits, and investigating drug-target interactions.

This document provides a detailed protocol for conducting uncaging experiments using a 395

nm light source. This near-ultraviolet wavelength is accessible with modern LED and laser

systems and is effective for a variety of commonly used caged compounds. These notes will

cover the selection of caged compounds, equipment setup, experimental procedures, and data

interpretation, with a focus on applications in neuroscience and cell biology.

Caged Compounds for 395 nm Uncaging
The choice of caged compound is critical and depends on the biological question, the required

release kinetics, and the photochemical properties of the caging group at 395 nm. While many

traditional caged compounds were optimized for UV light around 350 nm, several exhibit

significant absorption and can be efficiently uncaged at 395 nm.

Key Photochemical Parameters
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The efficiency of uncaging is determined by two primary factors:

Molar Extinction Coefficient (ε): This value represents the probability of a molecule absorbing

a photon at a specific wavelength. A higher extinction coefficient at 395 nm means more

efficient light absorption.

Quantum Yield (Φ): This is the fraction of absorbed photons that result in the cleavage of the

caging group. It represents the efficiency of the photochemical reaction itself.

The overall uncaging efficiency can be considered as the product of ε and Φ.

Commonly Used Caged Compounds
Below is a summary of commonly used caged compounds that are amenable to uncaging with

light in the near-UV spectrum, including 395 nm. It is important to note that the optimal

wavelength may differ, and efficiency at 395 nm should be considered.
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Notes

MNI-

Glutamate

L-

Glutamate

4-Methoxy-

7-

nitroindolin

yl

~336
0.065 -

0.085[1]
~4,500[1]

Widely

used for

neuroscien

ce

application

s. Can be

uncaged

with violet

lasers.[1]

Antagonist

at GABAA

receptors

at high

concentrati

ons.[2]

MDNI-

Glutamate

L-

Glutamate

4-Methoxy-

5,7-

dinitroindoli

nyl

~350 ~0.5[1]
Not

specified

Higher

quantum

yield than

MNI-

Glutamate,

leading to

more

efficient

uncaging.

[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://zitolab.faculty.ucdavis.edu/wp-content/uploads/sites/644/2022/01/2019_MultiphotonMicroscopy-4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMNB-

caged

compound

s

Various

(e.g.,

acids)

4,5-

Dimethoxy-
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nitrobenzyl

~355

Varies with

caged

molecule

~5,000[3]

Photolysis

can yield

fluorescent

byproducts
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may

interfere
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imaging.[4]

NPE-caged

ATP

Adenosine

Triphospha

te

1-(2-

Nitrophenyl

)ethyl

~260 High (>0.5)
18,000[5]

[6]

Although

λmax is

lower, its

broad

absorption
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uncaging

with near-

UV light.
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caged

compound

s
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Glutamate,

GABA)

7-

Diethylami
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n-4-yl-

methyl

~450 0.39 (for

DEAC450-

Glu)[7][8]

43,000[3]

[7]

Optimized

for longer

wavelength

s (blue

light), but
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absorption

peak in the

near-UV,

allowing for
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uncaging

with 395

nm light,

although

less

efficient
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than at its

λmax.[3][9]

Experimental Protocol: Focal Uncaging of
Glutamate in Neuronal Cultures
This protocol provides a general framework for focal uncaging of MNI-glutamate onto cultured

neurons using a 395 nm LED light source coupled to a microscope.

Materials and Reagents
Cultured neurons: (e.g., primary hippocampal or cortical neurons) plated on glass-bottom

dishes.

Recording solution: (e.g., HEPES-buffered saline)

MNI-caged L-glutamate: (Tocris Bioscience or other supplier)

Stock solution of MNI-glutamate: Prepare a 10-20 mM stock solution in the recording

solution. This stock should be stored at -20°C in small, light-protected aliquots.

Final concentration of MNI-glutamate: Dilute the stock solution in the recording solution to a

final concentration of 200-500 µM for the experiment.

Equipment
Inverted microscope: Equipped with epifluorescence and appropriate optics.

395 nm LED light source: (e.g., Thorlabs, Mightex) coupled to the microscope's

epifluorescence port.

Objective: High numerical aperture (NA) objective (e.g., 40x or 60x) for focusing the

uncaging light.

Digital camera: For imaging the cells.
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Electrophysiology setup (optional): For recording neuronal activity (e.g., patch-clamp

amplifier, electrodes).

Software: For controlling the LED and acquiring images/electrophysiology data.

Experimental Workflow Diagram
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Click to download full resolution via product page

Caption: A generalized workflow for a 395 nm uncaging experiment.

Step-by-Step Procedure
Prepare the experimental chamber:

Thaw an aliquot of the MNI-glutamate stock solution and dilute it to the final working

concentration in pre-warmed recording solution. Protect the solution from light.

Replace the culture medium of the neuronal culture dish with the MNI-glutamate-

containing recording solution.

Mount the dish on the microscope stage.

Locate and focus on the target cell:

Using brightfield or DIC optics, locate a healthy neuron of interest.

If performing fluorescence imaging (e.g., calcium imaging), switch to the appropriate

fluorescence channel to visualize the cell.

Position the uncaging light spot:

Switch to the 395 nm light source at a very low power to visualize the uncaging spot.

Using the microscope's field diaphragm or a pinhole, adjust the size of the illuminated area

to be as small as possible and position it adjacent to the neuronal process of interest (e.g.,

a dendritic spine).

Set uncaging parameters:

Determine the appropriate light intensity and pulse duration. Start with a low intensity and

short duration (e.g., 1-5 ms) and gradually increase until a biological response is

observed. Typical power densities at the sample plane are in the range of mW/mm².
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Use the controlling software to set the desired pulse duration, frequency, and number of

pulses.

Perform the uncaging experiment:

Start recording the cellular response (e.g., calcium imaging or electrophysiological

recording).

Trigger the 395 nm light pulse(s) to uncage glutamate at the desired location.

Record the response for a sufficient period to capture the full dynamics of the cellular

event.

Control experiments:

To ensure the observed response is due to uncaged glutamate, perform control

experiments where light pulses are delivered in the absence of the caged compound.

To test for phototoxicity, deliver the same light stimulus to a region of the cell away from

the area of interest.

Data analysis:

Quantify the changes in the recorded signal (e.g., fluorescence intensity, postsynaptic

current amplitude) in response to uncaging.

Compare the responses under different experimental conditions.

Signaling Pathway: Glutamate Receptor Activation
Uncaging of glutamate allows for the precise activation of its receptors, both ionotropic (iGluRs)

and metabotropic (mGluRs), initiating downstream signaling cascades.

Glutamate Receptor Signaling Diagram
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Caption: Simplified signaling pathways activated by glutamate uncaging.[10][11][12]
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Conclusion
Uncaging experiments using 395 nm light offer a versatile and accessible method for the

precise delivery of bioactive compounds. By carefully selecting the appropriate caged molecule

and optimizing the illumination parameters, researchers can gain valuable insights into a wide

range of biological processes. The protocols and data presented here provide a solid

foundation for designing and executing successful uncaging experiments. As with any

advanced technique, careful controls and thorough data analysis are essential for robust and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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